N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide” is a chemical compound with the molecular formula C16H20N2O3S and a molecular weight of 320.41. It is a derivative of benzothiazole, a heterocyclic compound that has been the subject of extensive research due to its potential anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, K. Chakraborti and co-workers designed and synthesized some new anti-mycobacterial chemotypes from the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines in solvent-free conditions .Molecular Structure Analysis
The molecular structure of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide” is defined by its molecular formula C16H20N2O3S. The structure is based on a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives, including “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide”, have been synthesized through various chemical reactions. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The specific chemical reactions involved in the synthesis of this particular compound would depend on the specific synthetic pathway used.Scientific Research Applications
Anticancer Properties
“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide” exhibits promising anticancer potential. Researchers have investigated its effects on tumor cell lines and found it to be effective against certain cancers. Further studies are needed to explore its mechanism of action and potential clinical applications .
Antimicrobial Activity
This compound demonstrates antimicrobial properties, making it relevant for combating bacterial and fungal infections. Its mode of action may involve disrupting microbial membranes or interfering with essential cellular processes. Researchers are keen on exploring its efficacy against specific pathogens .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide” has shown anti-inflammatory activity, which could be valuable in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antioxidant Properties
Oxidative stress contributes to aging and various diseases. This compound exhibits antioxidant activity, scavenging free radicals and protecting cells from damage. Researchers are investigating its potential as a natural antioxidant supplement .
Neuroprotective Potential
Emerging evidence suggests that this compound may have neuroprotective effects. It could play a role in preventing neurodegenerative diseases like Alzheimer’s and Parkinson’s by preserving neuronal health and reducing oxidative stress .
Cardiovascular Applications
Researchers are exploring whether “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide” has antihypertensive properties. Its ability to regulate blood pressure and improve vascular function could be beneficial for cardiovascular health .
Industrial and Photographic Sensitizers
Beyond its biological activities, this compound has applications in industrial processes and photography. Its unique chemical structure makes it useful as a sensitizer in certain applications .
Other Potential Uses
While the above fields represent the primary areas of interest, ongoing research may uncover additional applications. Scientists continue to explore its pharmacological, chemical, and industrial relevance .
Future Directions
Benzothiazole derivatives, including “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide”, have shown promise as anti-tubercular agents . Future research could focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and conducting further in vitro and in vivo studies to evaluate their efficacy and safety. This could potentially lead to the development of new treatments for tuberculosis.
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-7-8-21-16(5-1-2-6-16)10-17-15(20)12-3-4-13-14(9-12)22-11-18-13/h3-4,9,11,19H,1-2,5-8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPWCIFSBVWPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=C(C=C2)N=CS3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide |
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